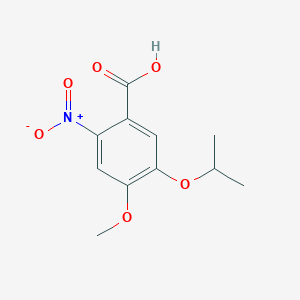
4-N,4-N-dipropylbenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-dipropylbenzene-1,4-disulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-dipropylbenzene-1,4-disulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This reaction can be carried out both electrochemically and chemically. The electrochemical synthesis is performed in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55-76% yield. The chemical synthesis, on the other hand, is conducted in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75-85% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-dipropylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene compounds. These products have diverse applications in various fields.
Scientific Research Applications
4-N,4-N-dipropylbenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Industry: It is used in the production of other sulfonamide derivatives and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-N,4-N-dipropylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oxidative phosphorylation, it targets Complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased cytotoxicity in cancer cells . This mechanism makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-N,4-N-dipropylbenzene-1,4-disulfonamide include:
- N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide
- Poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide)
- Benzene, 1,4-dipropyl-
Uniqueness
This compound is unique due to its specific structural features and the presence of two propyl groups attached to the benzene ring
Properties
Molecular Formula |
C12H20N2O4S2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-N,4-N-dipropylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C12H20N2O4S2/c1-3-9-14(10-4-2)20(17,18)12-7-5-11(6-8-12)19(13,15)16/h5-8H,3-4,9-10H2,1-2H3,(H2,13,15,16) |
InChI Key |
WHARDBYXJGRLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


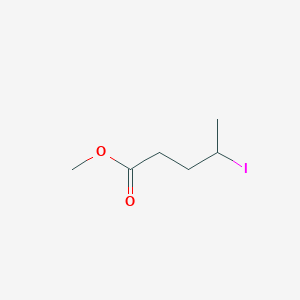
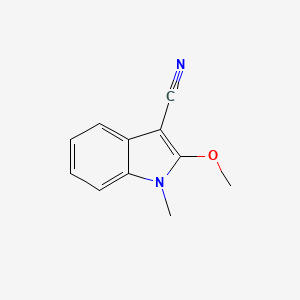

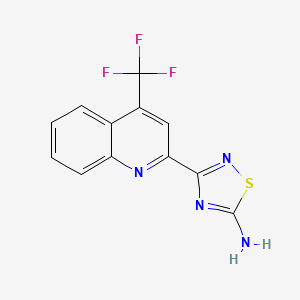
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)
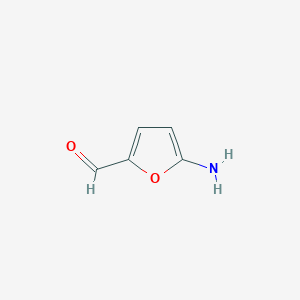


![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)
